molecular formula C12H16N2 B12949527 (R)-4-(1-Aminopentyl)benzonitrile

(R)-4-(1-Aminopentyl)benzonitrile

Cat. No.: B12949527
M. Wt: 188.27 g/mol
InChI Key: LZACUTCWKOMQHZ-GFCCVEGCSA-N
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Description

(R)-4-(1-Aminopentyl)benzonitrile is a chiral nitrile derivative featuring a benzonitrile core substituted with a pentylamine group at the para position. The (R)-configuration at the chiral center imports stereoselective properties, making it relevant in asymmetric synthesis and pharmaceutical applications. While direct references to this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related nitrile-containing compounds. Key characteristics include:

  • Molecular formula: C₁₂H₁₆N₂ (inferred from similar structures).
  • Functional groups: Aromatic nitrile (electron-withdrawing) and a primary amine (electron-donating) separated by a five-carbon alkyl chain.
  • Applications: Potential use as a chiral intermediate in drug synthesis or ligand design due to its stereogenic center and polar functional groups.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-[(1R)-1-aminopentyl]benzonitrile

InChI

InChI=1S/C12H16N2/c1-2-3-4-12(14)11-7-5-10(9-13)6-8-11/h5-8,12H,2-4,14H2,1H3/t12-/m1/s1

InChI Key

LZACUTCWKOMQHZ-GFCCVEGCSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)C#N)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares (R)-4-(1-Aminopentyl)benzonitrile with structurally related compounds, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications References
This compound Para-substituted benzonitrile with (R)-configured 1-aminopentyl chain Likely via alkylation of 4-cyanobenzaldehyde followed by reductive amination (inferred) Chiral building block for pharmaceuticals; potential bioactivity due to amine-nitrile synergy N/A (inferred)
4-(2,6-Dimethylphenylthio)benzonitrile Thioether-linked 2,6-dimethylphenyl group at para position Transition metal-free coupling of aryl halides with thiols High thermal stability; used in materials science as sulfur-containing intermediates
3-(Aminomethyl)benzonitrile Aminomethyl group at meta position Commercial synthesis (Kanto Reagents catalog); likely via nitrile reduction Polar solvent solubility; intermediate for triazole or oxadiazole synthesis
4-Amino-3-methylbenzonitrile Amino and methyl groups at para/meta positions Not specified; possibly via catalytic amination Precursor for fluorescent dyes or agrochemicals
Polymorphic quinazolinone-benzonitrile (Patent) Quinazolinone fused ring at para position Condensation and cyclization with aniline derivatives Pharmaceutical use (e.g., kinase inhibitors); enhanced bioavailability due to polymorphism

Key Research Findings

Physicochemical and Photophysical Properties
  • Solubility and Stability: Shorter-chain analogs (e.g., 3-(Aminomethyl)benzonitrile) exhibit higher polarity and solubility in polar solvents compared to the longer-chain this compound, which may prefer lipid-rich environments .
  • Fluorescence Behavior: discusses twisted intramolecular charge-transfer (TICT) states in flexible molecules. The pentyl chain in this compound could enable TICT formation, whereas rigid analogs (e.g., quinazolinone derivatives) exhibit planar intramolecular charge-transfer (PICT) states, affecting fluorescence quantum yields .
Pharmaceutical Relevance
  • The quinazolinone-benzonitrile polymorph () demonstrates the importance of nitrile groups in enhancing drug stability and binding affinity. This compound’s chiral amine may similarly improve target specificity in kinase or protease inhibitors .

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